Isopropyl Hydrogen Phenylmalonate
Description
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-oxo-2-phenyl-3-propan-2-yloxypropanoic acid |
InChI |
InChI=1S/C12H14O4/c1-8(2)16-12(15)10(11(13)14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14) |
InChI Key |
GRJZDSSKDSLMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares IHP with structurally related malonate esters and analogs:
Key Observations :
- IHP’s monoester structure enhances acidity compared to diesters (e.g., diethyl phenylmalonate), facilitating decarboxylation or hydrolysis .
- Thienyl or indan-yl substituents (as in TMTR.iPr or indan-5-yl derivatives) modify electronic properties and biological activity .
Physicochemical Properties
Theoretical calculations using density functional theory (DFT/B3LYP) for phenylmalonate derivatives reveal the following parameters :
| Parameter | Phenylmalonate | Malonate | 2,2-Dimethylmalonate |
|---|---|---|---|
| Energy Gap (eV) | 5.12 | 6.01 | 5.78 |
| Electronegativity (χ) | 4.35 | 4.10 | 4.22 |
| Global Electrophilicity (ω) | 1.85 | 1.62 | 1.73 |
Key Observations :
- Phenylmalonates exhibit lower energy gaps and higher electrophilicity than unsubstituted malonates, enhancing reactivity in nucleophilic substitutions .
- The phenyl group increases electronegativity, stabilizing intermediates in hydrolysis or decarboxylation reactions .
Hydrolysis and Decarboxylation
- Diethyl Phenylmalonate: Undergoes enzymatic hydrolysis by Jatropha curcas dienelactone hydrolase (DLH) for chiral resolution . In contrast, IHP’s monoester structure may accelerate acid-catalyzed decarboxylation .
Q & A
Q. What are the common synthetic routes for preparing isopropyl hydrogen phenylmalonate and its derivatives?
this compound derivatives are typically synthesized via esterification or transesterification reactions. For example, diethyl phenylmalonate reacts with 2-bromopropane in the presence of sodium and 2-propanol to yield substituted malonate esters . Catalysts like sulfuric acid or p-toluenesulfonic acid are often employed under moderate temperatures (60–80°C) to optimize yield and purity. Solvent selection (e.g., toluene, ethanol) is critical to minimize side reactions and facilitate product isolation .
Q. What analytical techniques are recommended for characterizing this compound?
- IR Spectroscopy : Identifies functional groups such as carbonyl (C=O) stretches (~1735 cm⁻¹) and hydroxyl (O–H) vibrations (~3400 cm⁻¹) .
- NMR Spectroscopy : ¹H and ¹³C NMR resolve structural details, such as the isopropyl group’s splitting patterns (e.g., δ 0.70–1.85 ppm for CH₃ and CH groups) and phenyl ring protons (δ 7.20–7.30 ppm) .
- Elemental Analysis : Validates empirical formulas by quantifying C, H, N, and O content .
Q. How does the compound’s stability vary under different storage conditions?
this compound derivatives are hygroscopic and prone to hydrolysis. Storage in anhydrous solvents (e.g., dry toluene) under inert gas (N₂/Ar) at 4°C is recommended. Stability studies using HPLC or TLC can monitor degradation products over time .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of phenylmalonate esters in nucleophilic reactions?
Electron-donating groups (e.g., isopropyl, methyl) on the phenyl ring enhance hydrogen-bonding interactions, stabilizing intermediates and accelerating reactions like transesterification. Conversely, electron-withdrawing groups (e.g., halogens) reduce nucleophilicity at the carbonyl carbon. Computational modeling (DFT) can predict substituent effects on reaction kinetics and transition states .
Q. What mechanistic pathways explain the decarboxylation of α-substituted phenylmalonates?
Decarboxylation proceeds via a six-membered cyclic transition state, where the α-substituent (e.g., pyrazolinone) stabilizes the intermediate through resonance. Hydrolysis under acidic or basic conditions generates CO₂, confirmed by gas evolution and IR spectral loss of carbonyl bands (e.g., 1690 cm⁻¹ → disappearance) . Kinetic studies using DSC or in situ FTIR can track reaction progress .
Q. How can contradictory spectroscopic data (e.g., NMR splitting vs. computational predictions) be resolved?
Discrepancies between experimental NMR data and computational predictions may arise from solvent effects, dynamic exchange processes, or conformational flexibility. Strategies include:
Q. What pharmacological interactions are observed for phenylmalonate-based atropine analogues?
Phenylmalonate derivatives like PMTR (phenylmalonic atropine analogues) exhibit muscarinic receptor binding via competitive inhibition. Radioligand assays (e.g., ³H-N-methylscopolamine displacement) quantify affinity (Kᵢ values). QSAR models link structural features (e.g., ester chain length) to receptor subtype selectivity (M₁ vs. M₃) .
Q. How can computational tools predict hydrogen-bonding behavior in phenylmalonate derivatives?
Software like Gaussian or ORCA calculates vibrational frequencies (IR) and electron density maps (AIM analysis) to identify hydrogen-bond donors/acceptors. For example, 4-isopropylphenol derivatives show stronger O–H∙∙∙O interactions compared to fluorinated analogues due to electron-donating substituents .
Methodological Resources
- Synthesis Protocols : Refer to for sodium-mediated alkylation of diethyl phenylmalonate.
- Spectroscopic Assignments : Use PubChem data (InChI Key: SPCNGEWBZXQKHY-AWEZNQCLSA-N) for reference spectra .
- Safety Guidelines : Follow Toronto Research Chemicals’ protocols for handling reactive esters (e.g., PPE, ventilation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
